molecular formula C8H9NO4S B2950656 2-(3-Sulfamoylphenyl)acetic acid CAS No. 407640-36-2

2-(3-Sulfamoylphenyl)acetic acid

Cat. No.: B2950656
CAS No.: 407640-36-2
M. Wt: 215.22
InChI Key: FAAFNJYMCOODKG-UHFFFAOYSA-N
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Description

2-(3-Sulfamoylphenyl)acetic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Sulfamoylphenyl)acetic acid typically involves the sulfonation of a phenylacetic acid derivative. One common method includes the reaction of 3-aminophenylacetic acid with chlorosulfonic acid, followed by neutralization with a base to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-Sulfamoylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminophenylacetic acid.

    Substitution: Nitro or halogenated derivatives of phenylacetic acid.

Scientific Research Applications

2-(3-Sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate ions. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Sulfamoylphenyl)acetic acid: Similar structure but with the sulfamoyl group in the para position.

    3-Sulfamoylbenzoic acid: Lacks the acetic acid moiety but has a similar sulfamoyl group attached to the benzene ring.

    4-Sulfamoylbenzoic acid: Similar to 3-sulfamoylbenzoic acid but with the sulfamoyl group in the para position.

Uniqueness

2-(3-Sulfamoylphenyl)acetic acid is unique due to the specific positioning of the sulfamoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(3-sulfamoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFNJYMCOODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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